Apomorphine, sold under the brand name Apokyn among others, is a type of aporphine alkaloid []. It was first synthesized in 1845 by treating morphine with hydrochloric acid []. Despite its name, apomorphine does not contain morphine and has a distinct chemical structure [].
Apomorphine holds significance in treating the "off" episodes associated with Parkinson's disease, a neurodegenerative disorder []. It acts as a dopamine agonist, mimicking the effects of the neurotransmitter dopamine in the brain [].
Apomorphine has a complex molecular structure with several key features (shown below). The core structure is a tricyclic ring system with a hydroxyl group (-OH) at position 6 and a dopaminergic pharmacophore (responsible for dopamine-like activity) []. Notably, it lacks a methyl group on the nitrogen atom compared to dopamine, leading to its different pharmacological properties [].
[Insert image of Apomorphine molecular structure here]
Traditionally, apomorphine was synthesized by treating morphine with concentrated hydrochloric acid []. However, this method is no longer commercially viable. Currently, apomorphine is produced through a multi-step organic synthesis process involving various starting materials. Due to the complexity of the process, specific details are commercially confidential.
Apomorphine is relatively unstable in solution, particularly under light and alkaline conditions []. It undergoes decomposition to form various products, the exact nature of which depends on the specific degradation pathway [].
Apomorphine acts as a non-selective dopamine agonist, primarily targeting dopamine D2 receptors in the brain []. By mimicking dopamine, it helps improve motor function in Parkinson's disease patients experiencing "off" episodes []. The exact mechanism by which apomorphine alleviates these episodes is still under investigation.
Apomorphine acts as a valuable tool for researchers to explore the complexities of dopaminergic pathways in the brain. Its ability to mimic dopamine's effects at specific receptors allows scientists to:
Apomorphine's ability to induce behavioral sensitization in laboratory animals makes it a valuable tool for understanding the development and progression of addiction. By studying how repeated exposure to apomorphine alters brain chemistry and behavior, researchers can:
While not a first-line treatment, apomorphine's ability to alleviate symptoms of Parkinson's disease, particularly "off" periods, has contributed significantly to research in this area. By studying its effects on motor function and brain activity, researchers can:
Acute Toxic;Irritant;Health Hazard